molecular formula C26H34BrN3O4 B610559 (2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide CAS No. 1809336-19-3

(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

Cat. No. B610559
M. Wt: 532.47
InChI Key: CHJLMVBYELJCLC-UYPAYLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-OR-S1 is a SAM-competitive, highly selective, orally bioavailable EZH1/2 dual inhibitor.

Scientific Research Applications

Synthesis and Derivatives

  • Research shows that derivatives of similar compounds are synthesized for various applications, including potential antitumor and antioxidant activities. For example, the synthesis of derivatives of cyanoacetamide and their evaluation for antitumor and antioxidant activities have been reported (Bialy & Gouda, 2011).
  • Another study describes the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, showing the versatility of these compounds in chemical synthesis (Shatsauskas et al., 2017).

Biological and Pharmacological Studies

  • Compounds structurally related to (2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide have been evaluated for their biological activities. For instance, a study on Orexin-1 receptor mechanisms and compulsive food consumption in rats used compounds with similar chemical structures (Piccoli et al., 2012).
  • Another example includes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, which indicates the potential of these compounds in pharmacological research (Rahmouni et al., 2016).

Chemical Properties and Characterization

  • Several studies focus on the chemical properties and synthesis pathways of compounds similar to (2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide, highlighting their significance in organic chemistry. For example, the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide were conducted to explore their molecular structures (Feklicheva et al., 2019).

properties

CAS RN

1809336-19-3

Product Name

(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

Molecular Formula

C26H34BrN3O4

Molecular Weight

532.47

IUPAC Name

(2R)-7-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-2-[trans-4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34BrN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17-,18-,26-/m1/s1

InChI Key

CHJLMVBYELJCLC-UYPAYLBCSA-N

SMILES

O=C(C1=CC(Br)=C(O[C@](C)([C@H]2CC[C@H](N(C)C)CC2)O3)C3=C1C)NCC4=C(C)C=C(C)NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(R)-OR-S1;  (R) OR S1;  (R)ORS1;  R-OR-S1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

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